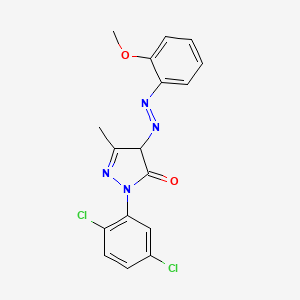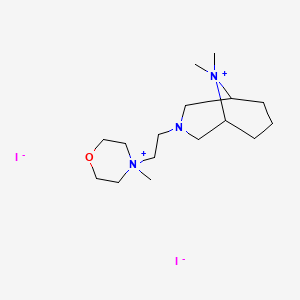
(1,1'-Bicyclohexyl)-4-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Bicyclohexyl)-4-ylbenzene is an organic compound characterized by a bicyclohexyl group attached to a benzene ring. Its molecular formula is C18H24, and it is known for its stability and unique structural properties. This compound is used in various scientific and industrial applications due to its chemical reactivity and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize (1,1’-Bicyclohexyl)-4-ylbenzene involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from bromocyclohexane and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzene in the presence of a catalyst such as nickel or palladium to form the desired compound.
-
Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of (1,1’-Bicyclohexyl)-4-ylbenzene often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (1,1’-Bicyclohexyl)-4-ylbenzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzene ring to a cyclohexane ring, resulting in a fully saturated compound.
-
Substitution: : Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various functional groups such as nitro, sulfonic acid, or halogens using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated bicyclohexyl derivatives
Substitution: Nitro-(1,1’-Bicyclohexyl)-4-ylbenzene, sulfonic acid derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,1’-Bicyclohexyl)-4-ylbenzene is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
While not commonly used directly in biological systems, derivatives of (1,1’-Bicyclohexyl)-4-ylbenzene are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Research is ongoing to explore the medicinal properties of (1,1’-Bicyclohexyl)-4-ylbenzene derivatives. These compounds are being investigated for their potential use in drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, (1,1’-Bicyclohexyl)-4-ylbenzene is used as a solvent and as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and solvent properties make it suitable for various applications.
Wirkmechanismus
The mechanism by which (1,1’-Bicyclohexyl)-4-ylbenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the benzene ring, which can undergo various electrophilic and nucleophilic substitutions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: Similar in structure but lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.
Cyclohexylbenzene: Contains only one cyclohexyl group attached to the benzene ring, resulting in different physical and chemical properties.
Dicyclohexylmethane: Similar in having two cyclohexyl groups but differs in the connectivity and overall structure.
Uniqueness
(1,1’-Bicyclohexyl)-4-ylbenzene is unique due to the presence of two cyclohexyl groups attached to a benzene ring, providing a combination of stability and reactivity that is not found in simpler compounds like biphenyl or cyclohexylbenzene. This unique structure allows for specific applications in synthesis and industrial processes where both stability and reactivity are required.
Eigenschaften
CAS-Nummer |
21484-12-8 |
|---|---|
Molekularformel |
C18H26 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
(4-cyclohexylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2 |
InChI-Schlüssel |
MRGBGAHKAGKZID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)



![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
